molecular formula C11H15NO3 B13858769 1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid

1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid

Cat. No.: B13858769
M. Wt: 209.24 g/mol
InChI Key: HEUDFBWBQZZTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid is an organic compound with a unique structure that includes a pyridine ring substituted with a 2,2-dimethylpropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with 2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid
  • 1,2-Dihydro-2-oxo-6-(2,2-dimethylbutyl)-3-pyridinecarboxylic acid
  • 1,2-Dihydro-2-oxo-6-(1,1-dimethylethyl)-3-pyridinecarboxylic acid

Comparison: 1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity for its molecular targets.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-11(2,3)7-12-6-8(10(14)15)4-5-9(12)13/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

HEUDFBWBQZZTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C=C(C=CC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.